2-Ethoxycarbonylselenophene
Description
Properties
Molecular Formula |
C7H8O2Se |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
ethyl selenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
InChI Key |
BWTVGQUMIWMJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C[Se]1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxycarbonylselenophene and Analogous Structures
Classical Approaches to Selenophene (B38918) Ring Formation
Classical methods for constructing the selenophene ring typically rely on the cyclization of acyclic precursors through the introduction of a selenium-based nucleophile or electrophile. nih.gov These foundational strategies often involve the reaction of a suitable organic substrate with a selenium-containing reagent. For instance, sodium selenide (B1212193) is a useful reagent for preparing a wide range of selenium-containing heterocycles, including substituted selenophenes. researchgate.netthieme-connect.com
One common approach involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with a selenium source. Another strategy is the Fiesselmann reaction, which can be used to synthesize 2,3,4-trisubstituted selenophenes from a β-chloroacrolein, sodium selenide, and an alkyl bromoacetate (B1195939). researchgate.net Additionally, substituted selenophenes can be prepared from ketene (B1206846) dithioacetals and sodium selenide in the presence of reagents like ethyl bromoacetate or chloroacetonitrile. researchgate.net
While effective, these classical methods can sometimes require harsh reaction conditions and may lack the regioselectivity offered by more modern techniques.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of selenophenes, offering high efficiency, selectivity, and functional group tolerance. libretexts.orgbeilstein-journals.orgmdpi.com These reactions often proceed through key mechanistic steps such as oxidative addition, transmetallation, and reductive elimination. libretexts.org Various metals, including copper, palladium, iron, and cobalt, have been successfully employed to catalyze the formation of the selenophene ring.
Copper-catalyzed reactions represent a significant advancement in selenophene synthesis. These methods often utilize readily available starting materials and proceed under relatively mild conditions. A notable example is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, which provides a straightforward route to 2,5-disubstituted selenophenes. rsc.orgresearchgate.netrsc.org This reaction is characterized by its high atom economy and excellent regioselectivity. rsc.orgresearchgate.net
Copper(I) iodide has been used to catalyze the reaction of butylselanyl propargyl alcohols with diorganyl diselenides to produce 3-(organoselanyl)selenophenes. acs.org Furthermore, copper(II) bromide can promote the cyclization of butylselanyl propargyl alcohols to yield 3-bromoselenophenes. acs.org Copper oxide nanoparticles have also been utilized as catalysts for the synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate (B1200272).
Here is a table summarizing some copper-catalyzed selenophene syntheses:
| Catalyst | Starting Materials | Product | Yield (%) | Reference |
| CuTC | Phenylacetylene, Selenium | 2,5-diphenylselenophene | 18-76 | rsc.org |
| CuI | Butylselanyl propargyl alcohols, Diphenyl diselenide | 3-(Phenylselanyl)selenophenes | Poor to acceptable | nih.gov |
| CuBr₂ | Butylselanyl propargyl alcohols | 3-Bromoselenophenes | 50-94 | mdpi.com |
| CuO NPs | 1,3-Dienyl bromides, KSeCN | 2-Arylselenophenes | 65-80 |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of selenophenes. nih.gov These methods allow for the direct arylation of selenophene cores, providing access to a wide range of functionalized derivatives. beilstein-journals.orgd-nb.infoscispace.com For instance, palladium catalysts can be used to couple benzenesulfonyl chlorides with selenophenes to regioselectively produce β-arylated selenophenes. scispace.com
The reactivity of bromoselenophenes in palladium-catalyzed direct heteroarylation has been investigated, leading to the synthesis of 2-heteroarylated and 2,5-di(heteroarylated) selenophenes. beilstein-journals.orgd-nb.info Furthermore, a modular approach for creating π-extended selenium-containing molecules from selenophene has been developed using a combination of C-H bond arylations catalyzed by palladium. rsc.org
A general catalytic cycle for these reactions involves the oxidative addition of a haloselenophene to a Pd(0) species, followed by a concerted metalation-deprotonation with a heteroarene, and finally reductive elimination to yield the arylated selenophene and regenerate the Pd(0) catalyst. beilstein-journals.org
Below is a table highlighting some palladium-catalyzed reactions for selenophene synthesis:
| Catalyst | Starting Materials | Product | Yield (%) | Reference |
| Pd(OAc)₂ | 2-Bromoselenophene (B187646), Thiazole | 2-(Thiazol-2-yl)selenophene | 80 | d-nb.info |
| Pd(OAc)₂ | Selenophene, Benzenesulfonyl chloride | 3-Arylselenophenes | Not specified | scispace.com |
| PdCl(C₃H₅)(dppb) | 2,4-Diarylselenophene, 1,2-Dibromobenzene | Phenanthro[b]selenophene | 65 | rsc.org |
Iron-promoted cyclization reactions have also been developed for the synthesis of selenophene-containing fused heterocycles. researchgate.netacs.org These methods often involve the reaction of diynes or triynes with diorganyl diselenides in the presence of an iron salt. For example, iron(III) chloride can promote the intramolecular cascade cyclization of 1,3-diynes and 1,3,5-triynes to construct selenophene-fused quinoline-based heteroacenes. acs.org This process is notable for the dual role of the diorganyl diselenide, which acts as both a cyclizing agent and a source for the insertion of selenium atoms. acs.org
Iron-mediated cyclization of 1,3-diynyl propargyl aryl ethers with dibutyl diselenide has been used to synthesize selenophene-fused chromenes. mdpi.combohrium.com
Cobalt catalysts offer an inexpensive and commercially available option for the synthesis of selenophene derivatives. rsc.org An efficient method for the synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines has been developed using a cobalt-catalyzed C-S/C-Se bond formation. rsc.orgrsc.org This protocol uses potassium selenocyanate as the selenium source and proceeds without the need for an external reductant. rsc.orgrsc.orgresearchgate.net
The proposed mechanism involves the coordination of an intermediate to the active cobalt catalyst, followed by addition to the Se-CN bond and subsequent reductive elimination to afford the desired product and regenerate the active cobalt species. rsc.org
While copper, palladium, iron, and cobalt are the most commonly employed metals, other transition metals can also mediate the synthesis of selenophenes. rsc.orgresearchgate.net Research continues to explore the utility of various transition metal complexes to develop novel and efficient synthetic routes to 2-ethoxycarbonylselenophene and its analogs. diva-portal.org
Metal-Free Synthetic Routes
The development of metal-free synthetic routes for selenophenes is driven by the need for more sustainable and environmentally friendly chemical processes. benthamscience.com These methods avoid the use of potentially toxic and costly transition-metal catalysts. rsc.org
One notable metal-free approach involves an iodine-catalyzed reaction between 1,3-dienyl bromides and potassium selenocyanate. chim.it This method is advantageous due to the use of a benign, inexpensive, and readily available catalyst. chim.it The reactions are typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere at elevated temperatures. mdpi.com
Another significant metal-free strategy is the iodine-promoted electrophilic cyclization of butylselanyl propargyl alcohols. This reaction proceeds in a solvent like dichloromethane (B109758) under an air atmosphere. The process is initiated by the reaction of butylselanyl propargyl alcohols with iodine, leading to the formation of 3-substituted selenophenes. mdpi.com
Regioselective Synthesis of Substituted Selenophenes
Regioselectivity is a critical aspect of synthesizing substituted selenophenes, as the position of the substituents greatly influences the chemical and physical properties of the final compound.
A copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium has been developed for the synthesis of 2,5-disubstituted selenophenes. This method demonstrates high atom- and step-economy, excellent regioselectivity, and good tolerance of various functional groups. rsc.orgresearchgate.net The proposed mechanism suggests a Glaser coupling of two alkyne molecules, followed by the insertion of H₂Se and subsequent cyclization. rsc.org
The regioselectivity of selenophene synthesis can also be controlled by the choice of halogen source in cyclization reactions. For instance, in the cyclization of diynols promoted by dibutyl diselenide, the use of iodine (I₂) or N-bromosuccinimide (NBS) as a halogen source directly influences the regioselectivity of the resulting halogenated selenophenes. mdpi.com
Furthermore, the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles offers a condition-dependent regioselective synthesis of benzo[b]selenophenes. The reaction pathway can be directed towards either an oxidative nucleophilic substitution of hydrogen (ONSH) or a nucleophilic aromatic substitution of a halogen (SₙAr), depending on the presence or absence of an oxidant. acs.orgresearchgate.net
Exploration of Selenium Sources in Selenophene Synthesis
A variety of selenium sources are employed in the synthesis of selenophenes, each with its own advantages and applications. chim.it
Elemental Selenium (Se): This is a stable, non-toxic, and readily available selenium source. researchgate.net It is used in reactions such as the copper-catalyzed [2+2+1] cyclization of terminal alkynes. rsc.org Elemental selenium can also be used in reactions with alkenes and dienes, mediated by iodine, to produce tetrahydroselenophene derivatives. researchgate.net
Potassium Selenocyanate (KSeCN): KSeCN is a versatile selenium source used in both metal-catalyzed and metal-free reactions. chim.it It is notably used in the iodine-catalyzed reaction with 1,3-dienyl bromides to form 2-aryl-selenophenes. chim.it It can also be employed in copper-catalyzed reactions for the synthesis of various substituted selenophenes. researchgate.net
Diselenides: Diorganyl diselenides, such as dibutyl diselenide, are common selenium sources in cyclization reactions. mdpi.com They can be used to generate electrophilic selenium species, which then react with appropriate precursors to form the selenophene ring. researchgate.net For example, the reaction of diynes with dibutyl diselenide in the presence of an oxidizing agent can lead to the formation of isochromenone-fused selenophenes. chim.it
Table 1: Comparison of Selenium Sources in Selenophene Synthesis
| Selenium Source | Key Features | Example Reaction | Reference(s) |
| Elemental Selenium | Stable, non-toxic, readily available | Copper-catalyzed [2+2+1] cyclization of terminal alkynes | rsc.orgresearchgate.net |
| Potassium Selenocyanate (KSeCN) | Versatile, used in metal-free and catalyzed reactions | Iodine-catalyzed reaction with 1,3-dienyl bromides | chim.it |
| Dibutyl Diselenide | Common source for generating electrophilic selenium | Cyclization of diynols | mdpi.com |
Novel Cyclization-Based Synthetic Strategies
Recent advancements in organic synthesis have led to the development of novel cyclization-based strategies for constructing the selenophene scaffold. mdpi.com
One such strategy is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, which provides a direct route to 2,5-disubstituted selenophenes. rsc.org This reaction is notable for its high efficiency and regioselectivity. researchgate.net
Another innovative approach is the domino hexadehydro-Diels-Alder reaction. This one-pot, multi-terminal cycloaddition allows for the synthesis of highly substituted dibenzoselenophenes from tetraynes and a selenium source like triphenylphosphine (B44618) selenide. This method involves the formation of multiple new bonds in a single synthetic operation. frontiersin.org
Cascade cyclization reactions have also been employed for the efficient synthesis of selenopheno[3,2-b]selenophenes. Starting from alkynyl diol derivatives and using elemental selenium powder as the selenating reagent, this method proceeds with high chemo- and regioselectivity. mdpi.com
Furthermore, a serendipitous discovery has shown that complex di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles can be synthesized directly from 1-bromobutadiynes under conditions previously used for simple selenophene synthesis. acs.org This highlights the potential for discovering new synthetic pathways even within well-established reaction conditions. acs.org
Reactivity and Functionalization Strategies for 2 Ethoxycarbonylselenophene
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. These reactions offer a versatile and efficient means to introduce aryl, vinyl, alkynyl, and alkyl groups onto the selenophene (B38918) core, typically by coupling an organometallic reagent with a haloselenophene derivative. The presence of the electron-withdrawing ethoxycarbonyl group at the 2-position of the selenophene ring can influence the reactivity of the C-X bond (where X is a halogen) and the stability of reaction intermediates.
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction, which pairs an organoboron reagent (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation. nih.govorganic-chemistry.orgyonedalabs.com Research on 2-haloselenophenes has demonstrated the feasibility of this reaction for the synthesis of 2-arylselenophenes. nih.govresearchgate.net For instance, the coupling of 2-iodoselenophene (B3051997) and 2-bromoselenophene (B187646) with various arylboronic acids proceeds efficiently under mild conditions. nih.govresearchgate.net These reactions are typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with a base such as potassium carbonate in a solvent system like dimethoxyethane (DME) and water. researchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the arylboronic acid. nih.govresearchgate.net
The Suzuki coupling has also been successfully applied to the synthesis of 2,5-diarylselenophenes starting from 2,5-diiodoselenophene. researchgate.net This highlights the potential for multiple functionalizations of the selenophene ring.
Table 1: Examples of Suzuki Cross-Coupling Reactions with Haloselenophenes
| Selenophene Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodoselenophene | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DME/H₂O | 2-Phenylselenophene | 85 | researchgate.net |
| 2-Bromoselenophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, DME/H₂O | 2-(4-Methoxyphenyl)selenophene | 78 | researchgate.net |
| 2,5-Diiodoselenophene | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DME/H₂O | 2,5-Diphenylselenophene | 75 | researchgate.net |
| 3-Bromoselenophene derivative | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, Dioxane/Toluene | 2,3,5-Triarylselenophenes | 56-80 | nih.gov |
Stille Cross-Coupling
The Stille cross-coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. nrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. nrochemistry.com While specific examples involving 2-ethoxycarbonylselenophene are not extensively documented, the Stille reaction is a viable method for the functionalization of the selenophene ring. Generally, a 2-haloselenophene would be coupled with an arylstannane, or a 2-stannylselenophene could be reacted with an aryl halide. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃). nih.gov
Table 2: General Conditions for Stille Cross-Coupling
| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Reference |
| Organostannane | Organic Halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | THF, DMF, Toluene | nrochemistry.comorganic-chemistry.org |
| 2-Aminophenylstannane | Alkenyl/Aryl Halide | Pd₂(dba)₃•CHCl₃, AsPh₃ | DMF | nih.gov |
Negishi Cross-Coupling
The Negishi cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbons. wikipedia.org To functionalize 2-ethoxycarbonylselenophene, one would typically prepare an organozinc derivative of selenophene, for instance, by lithiation followed by transmetalation with a zinc salt, and then couple it with an aryl or vinyl halide. Alternatively, a 2-halo-5-ethoxycarbonylselenophene could be reacted with an organozinc reagent. organic-chemistry.org Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts such as Ni(acac)₂ are commonly employed. wikipedia.org
Table 3: General Parameters for Negishi Cross-Coupling
| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Reference |
| Aryl/Vinyl/Alkyl-ZnX | Aryl/Vinyl Halide | Pd or Ni complex | THF, DMF | wikipedia.orgorganic-chemistry.org |
| Arylzinc Pivalates | Aryl Halides | Pd₂(dba)₃, CPhos | THF | wikipedia.org |
Kumada Cross-Coupling
The Kumada cross-coupling reaction was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is advantageous due to the direct use of readily available Grignard reagents. organic-chemistry.org For the functionalization of 2-ethoxycarbonylselenophene, a Grignard reagent would be prepared from a 2-haloselenophene derivative, which could then be coupled with an aryl or vinyl halide. Care must be taken as the ester functionality might not be stable to the highly reactive Grignard reagent. Nickel catalysts, such as NiCl₂(dppp), are often used. wikipedia.orgnih.gov
Table 4: General Features of Kumada Cross-Coupling
| Grignard Reagent | Organic Halide | Catalyst | Solvent | Reference |
| Aryl/Vinyl-MgX | Aryl/Vinyl Halide | Ni or Pd complex | THF, Diethyl ether | organic-chemistry.orgwikipedia.org |
| Aryl-MgBr | Aryl Iodide | Pd(dba)₂, Ligand | - | researchgate.net |
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling has been successfully applied to haloselenophenes. For example, 4-iodoselenophene has been coupled with various terminal acetylenes to produce the corresponding alkynyl selenophenes in good to excellent yields. nih.gov Similarly, 3-iodoselenophenes have been shown to undergo Sonogashira coupling. nih.gov These examples suggest that 2-halo-5-ethoxycarbonylselenophene would be a suitable substrate for this transformation.
Table 5: Examples of Sonogashira Cross-Coupling with Iodoselenophenes
| Selenophene Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 4-Iodoselenophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-(Phenylethynyl)selenophene | 95 | nih.gov |
| 3-Iodoselenophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 3-(Phenylethynyl)selenophene | 65 | nih.gov |
| 2-Iodo-D-glucal | Terminal Alkynes | Mo(CO)₆, PdCl₂(MeCN)₂, Xantphos | Glyco-alkynones | Moderate to quantitative | researchgate.net |
Heck Reactions
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgiitk.ac.inorganic-chemistry.org This reaction is a versatile tool for the vinylation of aryl and vinyl halides. wikipedia.org While specific examples with 2-ethoxycarbonylselenophene are scarce in the literature, the general principles of the Heck reaction suggest its applicability. A 2-halo-5-ethoxycarbonylselenophene could be reacted with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent at the 2-position of the selenophene ring. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base like triethylamine. wikipedia.orgorganic-chemistry.org
Table 6: General Conditions for the Heck Reaction
| Unsaturated Halide | Alkene | Catalyst System | Base | Solvent | Reference |
| Aryl/Vinyl Halide | Styrene, Acrylates, etc. | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | wikipedia.orgorganic-chemistry.org |
| Aryl Iodide | Olefins | Pd milling balls | K₂CO₃ | - | iitk.ac.in |
Direct C-H Bond Activation of Selenophene Rings
Direct C-H bond activation has emerged as a powerful and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. blucher.com.brresearchgate.net For selenophenes, this strategy typically relies on transition metal catalysis, with palladium being a prominently used metal. blucher.com.brresearchgate.net
Research has demonstrated that palladium-catalyzed direct arylation of unsubstituted selenophene with aryl halides occurs with high regioselectivity at the C2 and C5 positions. researchgate.netacs.org This preference is attributed to the higher acidity of the α-protons. The reaction is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway. acs.org In this mechanism, the palladium catalyst coordinates to the selenophene ring, and the C-H bond is cleaved with the assistance of a base, often a carboxylate additive like pivalic acid (PivOH), to form a palladacycle intermediate which then undergoes reductive elimination to yield the arylated product. acs.orgnih.gov
For a substrate like 2-ethoxycarbonylselenophene, the C2 position is already substituted. The remaining C-H bonds are at the C3, C4, and C5 positions. The electron-withdrawing nature of the ethoxycarbonyl group deactivates the ring toward electrophilic attack but can influence the acidity of the remaining C-H bonds. In palladium-catalyzed C-H functionalization, arylation would be expected to occur regioselectively at the C5 position, which is the other α-position adjacent to the selenium atom.
Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Selenophenes
| Catalyst / Ligand | Base / Additive | Solvent | Temperature (°C) | Outcome |
| Pd(OAc)₂ / SPhos | K₂CO₃ / PivOH | Dioxane | 120 | Regioselective C2-arylation of selenophene. acs.org |
| Pd(OAc)₂ | K₂CO₃ / PivOH | Toluene | 110 | Formation of 2-aryl- or 2,5-diarylselenophenes. acs.org |
| Pd(OAc)₂ | Cs₂CO₃ | Mesitylene | 150 | C5-arylation of 2-substituted thiophenes (analogous system). |
Electrophilic Substitution Reactions (e.g., bromination)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. Five-membered heterocycles like selenophene are generally more reactive than benzene (B151609) due to the electron-donating effect of the heteroatom. The general order of reactivity is pyrrole (B145914) ≫ furan (B31954) > selenophene > thiophene (B33073). scispace.com Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate (a σ-complex) is better stabilized by the heteroatom at these positions. scispace.com
For 2-ethoxycarbonylselenophene, the C2 position is blocked. The ethoxycarbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted selenophene. It directs incoming electrophiles primarily to the C5 position.
Bromination: The bromination of selenophenes typically proceeds readily. In the presence of a Lewis acid catalyst like FeBr₃, molecular bromine (Br₂) is polarized, generating a potent electrophile (Br⁺). researchgate.netresearchgate.net This electrophile attacks the electron-rich selenophene ring. For 2-ethoxycarbonylselenophene, the attack will occur at C5, leading to the formation of 5-bromo-2-ethoxycarbonylselenophene.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another example of electrophilic substitution, used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. nrochemistry.comtcichemicals.com The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile. nrochemistry.comorganic-chemistry.org It reacts with activated aromatic compounds, including selenophenes. Applied to 2-ethoxycarbonylselenophene, the Vilsmeier-Haack reaction would be expected to yield 5-formyl-2-ethoxycarbonylselenophene.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on electron-rich rings like selenophene is generally difficult. wikipedia.org However, it can be achieved if the ring is activated by the presence of strong electron-withdrawing groups and contains a good leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com
The 2-ethoxycarbonyl group is an electron-withdrawing substituent. If a halogen, such as bromine, is present at the C5 position (i.e., 5-bromo-2-ethoxycarbonylselenophene), the molecule becomes a viable substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group (C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing ethoxycarbonyl group, which stabilizes it. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. pressbooks.pub
This strategy allows for the introduction of a wide variety of nucleophiles, such as alkoxides, amines, and thiolates, at the C5 position, providing access to a diverse range of functionalized selenophenes.
Table 2: Requirements for SNAr on the Selenophene Ring
| Component | Role | Example |
| Substrate | Must have a leaving group and activating group. | 5-Bromo-2-ethoxycarbonylselenophene |
| Leaving Group | A group that can depart with a pair of electrons (e.g., a halide). | -Br, -Cl |
| Activating Group | An electron-withdrawing group (EWG) ortho or para to the leaving group. | -COOEt, -NO₂ |
| Nucleophile | An electron-rich species. | RO⁻, R₂NH, RS⁻ |
Annulation and Annulation–Methoxylation Reactions
Annulation reactions involve the fusion of a new ring onto an existing molecule through the formation of two new bonds. nrochemistry.com This is a powerful strategy for constructing polycyclic and fused heterocyclic systems. A variety of annulation strategies have been applied to selenophene precursors to build complex scaffolds. pressbooks.pubresearchgate.net
A specific and noteworthy variant is the annulation–methoxylation reaction. Research has shown that selenium dihalides can react with certain unsaturated molecules in a mixed solvent system containing methanol (B129727) to yield condensed methoxylated heterocycles. mdpi.com For instance, the reaction of selenium dibromide with allyl ethers in a dichloromethane (B109758)/methanol solvent system proceeds via a tandem process where a new ring is formed (annulation) and a methoxy (B1213986) group from the solvent is incorporated into the product. mdpi.com This reaction is facilitated by the electrophilic nature of the selenium reagent and the nucleophilic participation of the alcohol solvent. While not starting from 2-ethoxycarbonylselenophene itself, this methodology represents a key strategy for creating functionalized, fused selenium-containing heterocycles. researchgate.netmdpi.com
Other annulation reactions, such as the Friedländer annulation, have been used to synthesize tetrahydroselenolo[2,3-b]quinolines from 2-aminoselenophene derivatives and cycloalkanones, demonstrating the utility of functionalized selenophenes in building fused systems. researchgate.net
Derivatization for Complex Molecular Architectures
The functionalized selenophene core, particularly 2-ethoxycarbonylselenophene and its derivatives, serves as a versatile building block for the synthesis of complex molecular architectures with applications in materials science and medicinal chemistry.
Fused Heteroacenes and Helicenes: Selenophenes are incorporated into larger π-conjugated systems to tune their electronic and photophysical properties. For example, 2,5-disubstituted selenophenes have been used as starting materials to construct S-shaped double helicenes. nih.gov The synthesis involves a sequence of bromination, formylation (e.g., via Vilsmeier-Haack reaction), Wittig reaction, and a final photochemical oxidative cyclization to build the complex, non-planar helical structure. nih.gov Similarly, multi-selenium-containing heterotriacenes have been synthesized using copper-catalyzed C-Se coupling/cyclization reactions, starting from diiodinated biselenophene precursors. beilstein-journals.org
Bioactive Molecules: The selenophene scaffold is a "bioisostere" of thiophene and benzene rings and is often integrated into pharmacologically active molecules. In one example, 2-aminoselenophene-3-carbonitrile derivatives were used to synthesize tetrahydroselenolo[2,3-b]quinoline analogues of Tacrine, a drug once used for Alzheimer's disease. researchgate.net This derivatization demonstrates how the selenophene ring can be embedded within a complex, multi-ring system with potential biological activity.
Paramagnetic Spin Labels: The derivatization of the 2-ethoxycarbonylselenophene scaffold can lead to highly specialized functional molecules. For instance, derivatives have been converted into stable nitroxide radicals, such as 5H-selenolo[2,3-c]pyrrol-5-yloxyls. blucher.com.br The ethoxycarbonyl group can be reduced to a hydroxymethyl group, which is then further functionalized into key intermediates for creating spin labels used in biophysical studies. blucher.com.br
Mechanistic Investigations of Selenophene Reactions via DFT
Density Functional Theory (DFT) has emerged as a crucial tool for investigating the intricate details of reaction mechanisms involving selenophene compounds. These computational studies allow for the mapping of potential energy surfaces, characterization of transition states, and elucidation of the roles of catalysts and reagents, providing a step-by-step understanding of chemical transformations.
A notable example is the theoretical investigation of the Palladium(II)-catalyzed dehydrogenative Heck olefination of selenophenes. researcher.liferesearchgate.netresearchgate.net DFT calculations have established a detailed reaction mechanism for this process. researchgate.net The catalytic cycle is initiated by a concerted metalation-deprotonation (CMD) step, where the C2 site of the selenophene ring interacts with the Pd(OAc)₂ catalyst. researcher.liferesearchgate.net This is a key finding, as the CMD mechanism is also considered operative in other palladium-catalyzed direct arylations of selenophene. acs.org
Following the initial CMD process, the reaction proceeds through several key stages as outlined by DFT studies:
Olefin Coordination: The olefin substrate coordinates to the palladium center. researchgate.net
Migratory Insertion: A regioselective 1,2-migratory insertion occurs, leading to the formation of a new carbon-carbon bond. researchgate.net
β-Hydride Elimination: This step releases the final 2-monoolefinated selenophene product. researcher.life
The calculations also revealed that a second catalytic cycle can subsequently occur to produce symmetrical 2,5-diolefinated selenophenes. researcher.liferesearchgate.net A significant insight from these studies is the electronic behavior of the reactants; the selenophene and its monoolefinated product function as nucleophiles, while the palladium catalyst acts as an electrophile. researchgate.net Furthermore, a Global Reactivity Index (GRI) analysis has shown that the nucleophilicity of the carbon atoms within the selenophene ring (C2, C3, C4, and C5) is a critical factor in controlling the reaction's regioselectivity. researchgate.net
Theoretical Studies on Non-Covalent Interactions Involving Selenium
The selenium atom in 2-ethoxycarbonylselenophene and related compounds can participate in a variety of non-covalent interactions (NCIs) that are crucial for crystal engineering, molecular recognition, and materials science. mdpi.comnih.gov Theoretical calculations are essential for characterizing the nature and strength of these interactions.
Selenium-centered chalcogen bonds (SeChBs) have received considerable attention. mdpi.comnih.gov These are attractive interactions between an electrophilic region on the selenium atom and a nucleophilic site on another molecule. semanticscholar.org In addition to chalcogen bonds, selenium can also act as a proton acceptor in hydrogen bonds (e.g., D–H∙∙∙Se, where D = C, N, O, S) or, when bonded to hydrogen, as a proton donor (Se–H∙∙∙A, where A is an acceptor). mdpi.com
Computational methods are used to comprehensively analyze these interactions:
Molecular Electrostatic Potential (MEP): MEP analysis reveals the electron-rich (negative potential) and electron-poor (positive potential, or σ-holes) regions of a molecule. For instance, the positive electrostatic potential on a selenium atom can interact attractively with negative regions on oxygen or sulfur atoms of neighboring molecules, leading to the formation of Se∙∙∙O or Se∙∙∙S chalcogen bonds. mdpi.commdpi.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds. For SeChBs, QTAIM analysis can confirm the closed-shell nature of the interaction, often with some degree of covalent character. mdpi.comnih.govresearchgate.net
Non-Covalent Interaction (NCI) Plot: This visualization tool helps to identify and characterize weak interactions in real space based on the electron density and its derivatives. mdpi.comsemanticscholar.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into orbital interactions, such as the stabilizing charge transfer from a lone pair of a Lewis base (e.g., oxygen) to an antibonding orbital of the selenium-containing molecule. mdpi.comnih.govresearchgate.net
High-level ab initio computations have been used to quantify the strength of these interactions. For binary complexes of SeO₂ with various oxygen- and sulfur-containing Lewis bases, interaction energies were calculated at the MP2/aug-cc-pVTZ level of theory. nih.gov
| Interaction Type | Interaction Energy Range (kcal/mol) |
|---|---|
| Se∙∙∙O Chalcogen Bonds | -4.68 to -10.83 |
| Se∙∙∙S Chalcogen Bonds | -3.53 to -13.77 |
Table 1: Calculated interaction energies for selenium-centered chalcogen bonds in binary complexes of SeO₂. The data demonstrates that these non-covalent interactions can be comparable in strength to strong hydrogen bonds. nih.gov
Studies have also shown that the strength of the Se···O interaction is highly dependent on the substituents attached to the selenium atom. Electron-withdrawing groups tend to increase the interaction strength by enhancing the σ-hole on the selenium. acs.orgmdpi.com For example, the binding energy for a Se···O interaction was found to range from -1.04 kcal/mol to -6.04 kcal/mol depending on the substituent. acs.org
Quantum Chemical Studies on Selenophene-Based Conjugated Systems
Quantum chemical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are indispensable for studying the electronic and optical properties of conjugated systems containing selenophene units. beilstein-journals.orgacs.org These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.org Theoretical studies provide critical information on molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electronic transitions that govern the material's performance. acs.org
A key area of investigation is the comparison between selenophene-based systems and their thiophene-based analogues. Replacing sulfur with selenium has significant electronic consequences. Due to selenium's lower electronegativity and higher polarizability, its incorporation into a conjugated backbone generally leads to:
A lower HOMO-LUMO energy gap (Egap): This is often a result of a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO). beilstein-journals.org
Red-shifted absorption spectra: A smaller energy gap means less energy is required for electronic excitation, causing the material to absorb light at longer wavelengths. researchgate.netnih.gov
Enhanced interchain interactions: The larger size of the selenium atom can lead to improved orbital overlap between adjacent polymer chains, which is beneficial for charge transport.
DFT calculations have been used to systematically study how molecular structure affects electronic properties. For instance, in a study of push-pull molecules for organic solar cells, replacing a thiophene spacer with a selenophene spacer was computationally analyzed. physchemres.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) |
|---|---|---|---|
| DPMA-T-DCV | -5.325 | -3.314 | 2.011 |
| DPMA-Se-DCV | -5.068 | -3.828 | 1.240 |
| MeCz-T-DCV | -5.510 | -3.197 | 2.313 |
| MeCz-Se-DCV | -5.440 | -3.449 | 1.991 |
Table 2: Theoretical HOMO, LUMO, and energy gap values for push-pull molecules with thiophene (T) and selenophene (Se) spacers, calculated at the CAM-B3LYP/6-311G(d,p) level. The data shows that selenophene-based compounds generally have a smaller energy gap than their thiophene counterparts. physchemres.org
Further studies have explored the effect of increasing the number of selenophene units in conjugated oligomers and polymers. researchgate.netscispace.com As the conjugation length increases with more selenophene rings, the energy gap systematically decreases. researchgate.netscispace.com For example, in one study of chromophores with an A₂-π₁-A₁-π₂-A₂ structure, increasing the number of selenophene units from two to seven in the π-spacer led to a progressive reduction in the calculated energy gap from 2.399 eV to 2.064 eV. scispace.com This tunability of the electronic structure through synthetic modification, guided by quantum chemical predictions, is a cornerstone of designing new and efficient organic electronic materials.
Applications of 2 Ethoxycarbonylselenophene in Materials Science
Building Block for Organic Semiconductors
Organic semiconductors are essential components of modern electronic devices. wikipedia.org Selenophene-containing polymers have been extensively studied for their application in organic solar cells and field-effect transistors. The incorporation of the selenophene moiety can lead to materials with improved charge transport properties and enhanced light absorption, which are crucial for the performance of these devices. dundee.ac.uk
Synthesis of Conductive Polymers and Functional Materials
The ability to polymerize selenophene derivatives allows for the creation of conductive polymers with tailored properties. These materials have potential applications in various areas, including sensors and energy storage. dundee.ac.uk The functionalization of the selenophene ring, often facilitated by starting from compounds like 2-Ethoxycarbonylselenophene, enables the fine-tuning of the polymer's electronic and physical properties. aurorascientific.com
Role of 2 Ethoxycarbonylselenophene in Medicinal Chemistry
Scaffold for the Development of Therapeutic Agents
The selenophene nucleus is present in a variety of compounds that have been investigated for their therapeutic potential. ontosight.ai These include agents with anticancer, antimicrobial, and antioxidant properties. mdpi.comontosight.ai The unique electronic nature of selenium can influence how these molecules interact with biological targets, sometimes leading to enhanced activity compared to their sulfur-containing analogs. ontosight.ai
Incorporation into Bioactive Molecules
2-Ethoxycarbonylselenophene provides a convenient starting point for the synthesis of more complex, biologically active molecules. The ethoxycarbonyl group can be elaborated into various functional groups that are crucial for binding to biological receptors. For example, it can be converted into an amide, a common functional group in many pharmaceuticals. The ability to systematically modify the structure allows medicinal chemists to explore structure-activity relationships and optimize the pharmacological profile of lead compounds. thieme-connect.com
Advanced Applications and Research Directions
Selenophene (B38918) Scaffolds in Materials Science
Selenophene scaffolds are increasingly being integrated into the molecular design of organic semiconductors for a variety of advanced applications. As a thiophene (B33073) analogue, selenophene is more easily polarized and possesses lower aromaticity. nih.govresearchgate.net This leads to a reduced lowest unoccupied molecular orbital (LUMO) energy level in molecules containing this moiety, resulting in a narrower optical bandgap and improved light absorption efficiency. nih.govresearchgate.netconsensus.app Furthermore, the larger and more polarizable nature of the selenium atom compared to sulfur can facilitate stronger intermolecular Se-Se interactions, potentially enhancing charge carrier mobility. nih.govresearchgate.net These properties make selenophene-based materials promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.gov
In the field of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), host materials play a critical role in achieving high efficiency and stability. The incorporation of selenium into the backbone of host materials has been explored as a strategy to improve device performance. For instance, a novel selenium-containing multi-resonance thermally activated delayed fluorescence (MR-TADF) host material was developed for green and red PhOLEDs. mdpi.com The inclusion of selenium was found to effectively activate the reverse intersystem crossing (RISC) process, which is crucial for harvesting triplet excitons. mdpi.com This enhancement in the RISC rate, determined to be 3.91 × 10⁴ s⁻¹, helps to suppress triplet-triplet annihilation, a major cause of efficiency roll-off at high brightness. mdpi.com Consequently, green and red OLEDs using this selenium-containing host exhibited significantly reduced efficiency roll-off values of 2.5% and 4.3%, respectively, at a luminance of 1000 cd m⁻², outperforming conventional host materials. mdpi.com This demonstrates the potential of designing selenophene scaffolds to fine-tune the photophysical properties of host materials, leading to more efficient and stable OLEDs. mdpi.com
The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. nih.gov Selenophene-based materials have emerged as a promising class of semiconductors for OFETs due to their potential for high charge mobility and environmental stability. nih.govresearchgate.net The way selenophene rings are connected or fused within a molecule significantly impacts the transistor's performance. researchgate.net
Research has shown that replacing sulfur with selenium can lead to materials with enhanced charge transport properties. For example, two polymers containing alternative bis-thiophene and bis-selenophene comonomers were synthesized and studied. The selenophene-containing polymer exhibited a stronger red-shifted absorption spectrum and a reduced optical bandgap. researchgate.net This polymer demonstrated ambipolar charge transport behavior and achieved high, well-balanced hole and electron mobilities of up to 0.19 cm² V⁻¹ s⁻¹ and 0.76 cm² V⁻¹ s⁻¹, respectively, under ambient conditions. researchgate.net The enhanced performance is attributed to the planar backbone and favorable molecular packing induced by the selenophene units. researchgate.net These findings indicate that incorporating selenophene into conjugated polymer backbones is an effective strategy for developing high-performance semiconductors for the next generation of optoelectronic devices. researchgate.net
| Compound Type | Key Structural Feature | Reported Mobility (cm² V⁻¹ s⁻¹) | Device Type |
|---|---|---|---|
| Biselenophene Derivative | Fused Selenophene Rings | 0.38 | p-channel OFET |
| APBDOPV Polymer | Bis-selenophene Comonomer | 0.19 (hole), 0.76 (electron) | Ambipolar OFET |
| Diphenyl-substituted tetracyclic system | Sulfur-containing | 2.0 | OFET |
| Diphenyl-substituted tricyclic system | Selenium-containing | 0.2 | OFET |
Selenophene scaffolds have been extensively investigated for their use in the active layer of organic solar cells, contributing to significant advancements in power conversion efficiencies (PCE). nih.gov The unique properties of selenophene allow it to be effectively used in both electron donor and electron acceptor materials. researchgate.net Replacing sulfur with selenium in active layer materials can reduce the optical bandgap, enhance the mutual solubility of donor-acceptor materials, and ultimately improve device efficiency. nih.govresearchgate.net
The development of non-fullerene acceptors (NFAs) has been a major breakthrough for OSCs. nih.gov Selenophene-based NFAs are particularly advantageous because they tend to have better planarity, longer conjugation lengths, and lower optical bandgaps compared to their thiophene analogues. nih.gov These characteristics stem from selenophene's stronger electron donor ability and lower aromaticity. nih.gov
Researchers have designed and synthesized various selenophene-containing NFAs to enhance photovoltaic performance. For instance, asymmetric selenophene-based NFAs have been developed that, when paired with a polymer donor, yielded OSCs with a high PCE of 12.24% and an outstanding fill factor (FF) of 75.9%. korea.ac.krrsc.org Another approach involved creating a narrow-bandgap NFA based on a fused selenopheno[3,2-b]thiophene core, which enabled a PCE of 13.32%. acs.org Furthermore, by designing a fused-ring π-core combining electron-donating selenophene with weakly electron-withdrawing benzotriazole, NFAs with absorption edges approaching 1000 nm were created. researchgate.net Binary solar cells based on these materials achieved a PCE of 17.02% with a very high short-circuit current density (Jsc) of 27.72 mA/cm². researchgate.net These results highlight that incorporating selenophene into the molecular core of NFAs is a highly effective strategy for designing efficient, near-infrared responsive materials for OSCs. korea.ac.krresearchgate.net
The incorporation of selenophene as a π-bridge in conjugated polymer donors is a common strategy to fine-tune their optoelectronic properties. acs.org Replacing thiophene bridges with selenophene can narrow the polymer's optical bandgap and cause a red-shift in its absorption spectrum. acs.org This leads to better light harvesting from the solar spectrum.
Studies have shown that this molecular substitution can have a significant impact on device performance. For example, a polymer with selenophene π-bridges (J76) showed a red-shifted absorption of about 25 nm compared to its thiophene counterpart (J71). acs.org In fullerene-based OSCs, this modification led to an increased PCE. acs.org An even greater effect was observed when selenophene π-bridges were combined with chlorination on the polymer's side chains. acs.org This synergistic approach effectively lowered the highest occupied molecular orbital (HOMO) energy level of the polymer donor, which increased the open-circuit voltage (Voc). acs.org The combination of enhanced Jsc, Voc, and FF led to a promising PCE of 14.44% for a polymer (PBBSe-Cl) featuring both modifications, a significant improvement over parent polymers with only one or neither modification. acs.org
The inclusion of selenophene in the active layer of OSCs has a multifaceted impact on photovoltaic performance, primarily by influencing the material's energy levels, light absorption, and charge transport characteristics.
Energy Levels and Light Absorption: Selenophene's ability to lower the LUMO energy level results in a narrower bandgap compared to thiophene-containing materials. nih.gov This is a direct consequence of selenium being more polarizable and less aromatic than sulfur. nih.govresearchgate.net The narrower bandgap extends the material's absorption spectrum into longer wavelengths, allowing for more efficient harvesting of the solar spectrum and contributing to a higher Jsc. acs.orgmdpi.com
| Material Name | Role | Key Feature | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) |
|---|---|---|---|---|---|---|
| PBBSe-Cl | Polymer Donor | Selenophene π-bridge + Chlorination | 14.44 | 0.82 | 24.07 | 73.16 |
| PBBSe-H | Polymer Donor | Selenophene π-bridge only | 8.17 | - | - | - |
| SePTTT-2F | NFA | Asymmetric selenophene backbone | 12.24 | - | - | 75.9 |
| SeTIC4Cl | NFA | Fused selenopheno[3,2-b]thiophene core | 13.32 | - | - | - |
| mBzS-4F | NFA | Selenophene-benzotriazole fused core | 17.02 | - | 27.72 | - |
| PFY-3Se | Polymer Acceptor | Multi-selenophene-containing | 15.1 | - | - | - |
Conjugated Polymers and Copolymers with Selenophene Units
The integration of selenophene units into conjugated polymer backbones is a strategic approach to modulate their optoelectronic properties for applications in organic electronics. researchgate.netkaust.edu.sa The larger size and greater polarizability of the selenium atom compared to sulfur in thiophene analogues lead to enhanced interchain interactions, which can facilitate charge transport. researchgate.net This often results in a lower band gap and higher charge carrier mobility, properties that are highly desirable for organic field-effect transistors (OFETs) and organic solar cells (OSCs). kaust.edu.saresearchgate.net
Research has demonstrated that donor-acceptor (D-A) copolymers incorporating selenophene units exhibit promising performance in electronic devices. For instance, copolymers of a selenophene-diketopyrrolopyrrole monomer with selenophene and thieno[3,2-b]thiophene have shown high and balanced electron and hole mobilities exceeding 0.1 cm²/Vs in OFETs. researchgate.net This highlights selenophene's potential in creating ambipolar organic semiconductors. researchgate.net
In the realm of OSCs, selenophene-containing polymers are utilized as both donor and, more recently, as part of polymerized small molecule acceptors (PSMAs). A multi-selenophene-containing PSMA, PFY-3Se, demonstrated a red-shifted absorption, improved electron mobility, and enhanced intermolecular packing compared to its thiophene analogue. nih.gov All-polymer solar cells based on this acceptor achieved a power conversion efficiency (PCE) of 15.1%, a significant improvement over the 13.0% PCE of the thiophene-based counterpart. nih.gov
The synthesis of these polymers is typically achieved through cross-coupling reactions such as Stille and Suzuki polymerization. researchgate.net The choice of comonomers allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. researchgate.net
| Polymer/Copolymer | Monomers | Application | Key Finding/Performance Metric |
|---|---|---|---|
| Selenophene-diketopyrrolopyrrole copolymer | Selenophene, Diketopyrrolopyrrole, Thieno[3,2-b]thiophene | Organic Field-Effect Transistors (OFETs) | Ambipolar charge transport with balanced electron and hole mobilities > 0.1 cm²/Vs. researchgate.net |
| PFY-3Se (PSMA) | Selenophene-fused small molecule acceptor framework with selenophene π-spacer | All-Polymer Solar Cells (All-PSCs) | Power Conversion Efficiency (PCE) of 15.1% when blended with PBDB-T donor. nih.gov |
| P1 and P2 | Benzotriazole (acceptor), Selenophene (π bridge), Fluorene or Carbazole (donor) | Organic Solar Cells (OSCs), Polymer Light Emitting Diodes (PLEDs) | P2-based OSC showed 1.75% PCE. P1-based PLED showed luminance of 6608 cd/m². researchgate.net |
| P3DDS-s-P3(EG3)T | Dodecyl selenophene, Thiophene with triethylene glycol side chain | Mixed Ionic/Electronic Conductors (MIECs) | Achieved electronic conductivity of ~7 S/cm after oxidative doping. aip.org |
Metal-Organic Frameworks (MOFs) Incorporating Selenophene Derivatives
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the MOF's structure, porosity, and functional properties. researchgate.netrsc.org Selenophene derivatives, particularly dicarboxylates like selenophene-2,5-dicarboxylate (sedc²⁻), have emerged as promising linkers for creating MOFs with enhanced gas adsorption capabilities. nih.gov
The rationale for using selenophene-based linkers lies in the higher polarizability and larger radius of the selenium atom compared to sulfur or the benzene (B151609) ring. nih.gov These properties are expected to lead to stronger van der Waals interactions between the MOF framework and guest molecules like carbon dioxide (CO₂). nih.gov
A notable example is the MOF [Zn₂(sedc)₂(dabco)] (where dabco = 1,4-diazabicyclo[2.2.2]octane). nih.govnih.gov This material is isoreticular to the well-known DMOF family, which typically uses 1,4-benzenedicarboxylate (bdc²⁻) or 2,5-thiophenedicarboxylate (tdc²⁻) linkers. nih.gov Studies have shown that the selenophene-containing MOF exhibits a significantly higher affinity for CO₂. Compared to its benzene-based analogue, [Zn₂(bdc)₂(dabco)], the selenophene version shows a 15% higher CO₂ volumetric uptake at 273 K and a 28% higher uptake at 298 K (at 1 bar). nih.gov
Furthermore, Ideal Adsorbed Solution Theory (IAST) calculations have demonstrated a pronounced increase in the selectivity for CO₂ over other gases like methane (CH₄) and nitrogen (N₂). For an equimolar CO₂/CH₄ gas mixture at 1 bar, the selectivity factor for the selenophene-based MOF was 15.1, compared to 11.9 for the benzene-based version. nih.gov These results underscore the remarkable effect of incorporating a selenium atom into the linker to enhance CO₂ capture performance in isoreticular MOFs. nih.gov
| MOF Designation | Metal Node | Organic Linker(s) | Key Application | Performance Highlight |
|---|---|---|---|---|
| [Zn₂(sedc)₂(dabco)] | Zn₂ paddlewheel | Selenophene-2,5-dicarboxylate (sedc²⁻), 1,4-diazabicyclo[2.2.2]octane (dabco) | CO₂ Capture | 28% higher CO₂ uptake at 298 K and higher CO₂/CH₄ selectivity (15.1) compared to the benzene analogue. nih.gov |
| [Zn₂(bdc)₂(dabco)] (for comparison) | Zn₂ paddlewheel | 1,4-benzenedicarboxylate (bdc²⁻), dabco | CO₂ Capture | Serves as a benchmark for comparison; CO₂/CH₄ selectivity of 11.9. nih.gov |
Supercapacitor Electrodes
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is heavily dependent on its electrode materials. Conjugated polymers and other selenium-containing materials are being explored for this purpose due to their potential for high conductivity and pseudocapacitive behavior, which can enhance charge storage capacity. researchgate.net
Research into selenophene-containing conjugated polymers for supercapacitor electrodes has shown promising results. In one study, two different selenophene-based conjugated polymers, synthesized via Suzuki polymerization, were fabricated into electrodes. metu.edu.tr Their electrochemical performance was evaluated using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The specific capacity was found to be highly dependent on the mass of the active material. For one polymer (ITO/CP2), a specific capacity of 511 F/g was achieved at a scan rate of 5 mV/s with a low mass of 0.08 mg. metu.edu.tr
Beyond polymers, other selenium-doped carbon materials are also being investigated. Heteroatom-doping of carbonaceous materials can alter their physicochemical properties, and selenium is considered an attractive dopant due to its large atomic radius and high polarizability. rsc.org Selenium-doped carbon materials have been applied in various energy storage systems, including sodium-ion batteries, where they have demonstrated high reversible capacities. researchgate.net While direct application in supercapacitors is an emerging area, the principles of enhancing charge transfer and providing active redox sites are transferable. rsc.orgresearchgate.net These studies suggest that the unique electronic properties of selenium can be harnessed to develop next-generation electrode materials for high-performance supercapacitors. acs.org
| Electrode Material | Material Type | Key Performance Metric | Measurement Condition |
|---|---|---|---|
| ITO/CP1 | Selenophene-containing Conjugated Polymer | 161.2 F/g | 5 mV/s scan rate (0.1 mg mass) metu.edu.tr |
| ITO/CP2 | Selenophene-containing Conjugated Polymer | 511.0 F/g | 5 mV/s scan rate (0.08 mg mass) metu.edu.tr |
| Se/NHPCs | Selenium/Nitrogen-doped Hollow Porous Carbon Spheres | 480 mAh/g (in Na-ion battery) | at 0.5 A/g after 200 cycles researchgate.net |
Selenophene Derivatives in Ligand Design and Coordination Chemistry
Selenophene derivatives are valuable platforms for designing ligands for coordination chemistry. The selenium atom within the heterocyclic ring can act as a soft donor atom, exhibiting a preference for soft metal centers. acs.org Furthermore, functional groups attached to the selenophene ring can provide additional coordination sites, leading to multidentate ligands with tailored properties for catalysis and materials science. nih.govresearchgate.net
Design of Selenophene-Core Ligands for Metal Complexes
The design of ligands based on a selenophene core allows for the creation of diverse coordination environments. The excellent electron-donating properties of the selenium atom make these compounds suitable candidates for use as ligands in transition metal catalysis. researchgate.net Ligands can be designed to be bidentate, tridentate, or have higher denticities by incorporating other donor atoms (e.g., nitrogen, phosphorus, or other chalcogens) into side chains attached to the selenophene ring. researchgate.netacs.org
For example, selenated ligands have been synthesized and complexed with palladium(II). researchgate.net These complexes, which feature a bidentate (Se, N) coordination mode, have shown excellent efficiency as catalysts in O-arylation reactions. researchgate.net Interestingly, the selenium-containing catalyst was found to be more efficient than its sulfur counterpart, highlighting the beneficial role of the heavier chalcogen. researchgate.net Another example is the synthesis of a selenium-containing diarylamido pincer ligand, which forms tridentate complexes with palladium and platinum. acs.org The synthesis of such ligands often involves ortho-lithiation or other functionalization reactions of a selenophene precursor, followed by the introduction of the desired donor groups. acs.org
Exploration of Selenophene-Metal Coordination Geometries
The coordination geometry of a metal complex is the geometric pattern of the atoms surrounding the central metal ion. wikipedia.org This geometry is determined by the coordination number of the metal and the nature of the ligands. In complexes with selenophene-based ligands, the selenium atom's soft nature influences its coordination preference. It tends to form stable bonds with soft metals like Pd(II), Pt(II), Cu(I), and Ag(I). acs.orgacs.org
X-ray crystallography has been instrumental in elucidating the coordination geometries of these complexes. For palladium(II) and platinum(II) pincer complexes with a [Se,N,Se] tridentate ligand, a distorted square planar geometry around the metal center is commonly observed. researchgate.netacs.org In these structures, the three donor atoms of the ligand and a fourth ligand (e.g., a chloride ion) occupy the four coordination sites. acs.org
In other cases, the selenophene moiety might coordinate differently. For instance, pyridinic diselane ligands, which contain both soft (Se) and intermediate (pyridinic N) donor atoms, exhibit diverse coordination modes. acs.org Depending on the metal ion, the ligand can act in a bidentate manner through the nitrogen atoms for harder cations like Co(II) or Cu(II), or coordinate through the selenium atoms for softer cations like Cu(I) and Ag(I), leading to different structures, including coordination polymers. acs.org The coordination can result in various geometries, including tetrahedral, square pyramidal, and octahedral, depending on the full ligand set and the metal's electronic configuration. acs.orglibretexts.org
Synthetic Utility as Advanced Building Blocks
Beyond their direct use in materials, functionalized selenophenes, including 2-ethoxycarbonylselenophene, are highly valuable as advanced building blocks in organic synthesis. They serve as versatile scaffolds for the construction of more complex molecules with specific functions. nih.gov
The selenophene ring can be readily functionalized at various positions, allowing for its incorporation into larger molecular architectures. After activation with a halide or an organometallic group (e.g., Li, Mg, Sn, Zn), these selenophene building blocks can participate in a wide range of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. nih.gov
Recent synthetic methods have focused on creating highly functionalized selenophenes in a single step. For example, efficient one-pot, three-component condensation reactions have been developed to synthesize polysubstituted selenophenes from simple starting materials like active alkenes, acetylenic esters, and potassium selenocyanate (B1200272). tandfonline.comtandfonline.com Another approach involves the copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium to produce 2,5-disubstituted selenophenes with high regioselectivity. rsc.org
Furthermore, an unconventional method involves assembling molecular fragments on a diiron platform, which ultimately leads to the formation of a tetrasubstituted selenophene that can be cleaved from the metal scaffold. acs.orgcnr.it The ability to generate these diverse, functionalized selenophene building blocks is crucial for their application in materials science, medicinal chemistry, and the development of novel organic electronic materials. rsc.orgmdpi.com
Future Research Trajectories in 2-Ethoxycarbonylselenophene Chemistry
The field of 2-ethoxycarbonylselenophene chemistry is poised for significant advancements, driven by the pursuit of more efficient synthetic routes, the discovery of novel chemical transformations, and the development of innovative functional materials. Future research is expected to focus on several key areas, aiming to unlock the full potential of this versatile heterocyclic compound.
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 2-ethoxycarbonylselenophene and its derivatives is a primary research objective. Current synthetic approaches often rely on harsh reagents and generate significant waste. Future efforts will likely concentrate on catalytic systems, flow chemistry, and the use of greener solvents to improve the sustainability of these processes. The exploration of one-pot multicomponent reactions and C-H activation strategies could also provide more atom-economical pathways to complex selenophene-containing molecules.
Exploration of New Reactivity Modes
Further investigation into the reactivity of the 2-ethoxycarbonylselenophene scaffold is crucial for expanding its synthetic utility. Researchers are expected to explore novel transformations of the ethoxycarbonyl group, as well as reactions involving the selenophene ring itself. This includes the investigation of new cross-coupling reactions, cycloadditions, and ring-opening methodologies to access a wider range of functionalized selenophenes. Understanding the influence of the selenium atom on the reactivity of adjacent functional groups will be key to designing selective and high-yielding transformations.
Integration into Advanced Functional Materials
The unique electronic and photophysical properties of the selenophene ring make 2-ethoxycarbonylselenophene an attractive building block for advanced functional materials. Future research will likely focus on incorporating this moiety into organic semiconductors, photovoltaics, and light-emitting diodes. mdpi.com The ability of selenophenes to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is particularly advantageous for tuning the performance of organic electronic devices. mdpi.com For instance, the narrower optical band gap of selenophene-containing materials compared to their thiophene analogues can lead to improved light absorption efficiency in organic solar cells. mdpi.com
Recent studies have demonstrated the potential of selenophene derivatives in various biological applications, including as anticancer agents and selective estrogen receptor modulators. nih.govresearchgate.netnih.gov Future work in this area will involve the design and synthesis of novel 2-ethoxycarbonylselenophene derivatives with enhanced biological activity and selectivity. nih.gov The introduction of basic side chains into the selenophene core has been shown to increase binding affinity to biological targets, offering a promising strategy for the development of new therapeutic agents. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-Ethoxycarbonylselenophene, and how can purity be validated?
- Methodological Answer: The synthesis typically involves cyclization of selenophene precursors with ethoxycarbonyl groups. A common approach is the Gewald reaction, using selenol esters and malononitrile derivatives under acidic conditions . Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) and spectroscopic confirmation (¹H/¹³C NMR, FTIR). For reproducibility, document reaction parameters (temperature, solvent, catalyst) and compare yields with literature benchmarks. Always include melting point analysis and elemental composition data (CHNS/O) to confirm purity .
Q. How should researchers characterize the electronic properties of 2-Ethoxycarbonylselenophene for materials science applications?
- Methodological Answer: Use cyclic voltammetry (CV) to determine redox potentials and HOMO/LUMO levels. Pair this with UV-Vis spectroscopy to assess absorption maxima and bandgap energy. Computational methods (DFT or TD-DFT) can validate experimental results by modeling electron density distributions and frontier molecular orbitals. Ensure consistency between experimental and theoretical data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) .
Q. What safety protocols are critical when handling 2-Ethoxycarbonylselenophene in the lab?
- Methodological Answer: Wear PPE (gloves, goggles, lab coats) due to potential toxicity of selenium-containing compounds. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Waste must be neutralized (e.g., with activated charcoal) and disposed via certified hazardous waste services. Document all safety measures in experimental logs to comply with institutional ethical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 2-Ethoxycarbonylselenophene derivatives?
- Methodological Answer: Perform comparative analysis of solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. If discrepancies persist, replicate experiments under identical conditions from conflicting studies and analyze batch-to-batch variability in starting materials. Publish negative results to clarify methodological limitations .
Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in 2-Ethoxycarbonylselenophene?
- Methodological Answer: Use directing groups (e.g., ethoxycarbonyl) to influence substitution patterns. Employ computational modeling to predict reactive sites via Fukui indices or electrostatic potential maps. Experimentally, vary reaction conditions (temperature, Lewis acid catalysts) and monitor outcomes via in-situ FTIR or Raman spectroscopy. Compare results with analogous thiophene systems to identify selenium-specific effects .
Q. How do steric and electronic effects of the ethoxycarbonyl group impact the supramolecular assembly of 2-Ethoxycarbonylselenophene?
- Methodological Answer: Conduct X-ray crystallography to analyze crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Pair with Hirshfeld surface analysis to quantify contact contributions. Use DSC/TGA to study thermal stability and phase transitions. Correlate findings with solvent polarity studies to isolate electronic vs. steric influences .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing catalytic performance data in 2-Ethoxycarbonylselenophene-based systems?
Q. How should researchers address low reproducibility in synthetic yields of 2-Ethoxycarbonylselenophene?
- Methodological Answer: Systematically vary parameters (e.g., reaction time, moisture sensitivity) using a design-of-experiments (DoE) approach. Use control experiments to identify impurities (e.g., via LC-MS). Document all procedural deviations and share detailed protocols (e.g., Schlenk techniques for air-sensitive steps). Collaborate with third-party labs for independent verification .
Literature and Theoretical Context
Q. How can researchers integrate 2-Ethoxycarbonylselenophene into existing theoretical frameworks for heterocyclic chemistry?
- Methodological Answer: Compare its aromaticity indices (NICS, ASE) with thiophene and furan analogs using computational tools. Review historical literature on selenium heterocycles to identify trends in reactivity and stability. Use citation tracking tools (e.g., SciFinder) to map interdisciplinary applications (e.g., organic electronics, medicinal chemistry) and highlight knowledge gaps .
Q. What criteria distinguish high-quality vs. unreliable sources in literature reviews on selenium-containing heterocycles?
- Methodological Answer:
Prioritize peer-reviewed journals (e.g., J. Org. Chem., Organometallics) over preprint repositories. Validate experimental data by checking for full spectral characterization and reproducibility statements. Cross-reference patents with academic studies to assess industrial relevance without commercial bias. Exclude sources lacking mechanistic explanations or ethical compliance declarations .
Ethical and Reporting Standards
Q. How should researchers document synthetic procedures to meet journal reproducibility standards?
- Methodological Answer:
Include step-by-step protocols with exact quantities, equipment models, and purification details (e.g., column chromatography gradients). Report failure cases and optimization steps in supplementary materials. Adhere to FAIR data principles by depositing spectra in public repositories (e.g., ChemSpider) with persistent identifiers .
Q. What ethical considerations apply when publishing toxicity data for 2-Ethoxycarbonylselenophene derivatives?
- Methodological Answer:
Disclose all animal/human cell line usage with institutional review board (IRB) approval codes. Use OECD guidelines for acute toxicity assays (e.g., LD₅₀ tests) and cite Material Safety Data Sheets (MSDS) for hazard classification. Avoid sensationalizing results; contextualize findings within established safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
